(4-butylphenyl)hydrazine Hydrochloride

Description

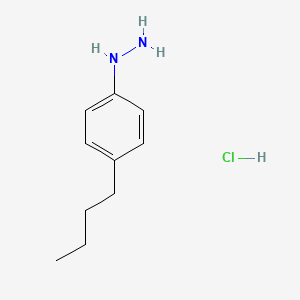

(4-Butylphenyl)hydrazine hydrochloride (CAS: 64287-11-2) is an organo-hydrazine derivative with the molecular formula C₁₀H₁₇ClN₂ and a molecular weight of 200.71 g/mol . It is characterized by a butyl group (-C₄H₉) attached to the para position of a phenyl ring, which is further bonded to a hydrazine moiety protonated as a hydrochloride salt. The compound is typically stored under an inert atmosphere at 2–8°C to ensure stability .

Its primary applications include use as a precursor in heterocyclic synthesis, particularly for pyrazoline and pyrazole derivatives, which are critical in pharmaceutical and materials science research . Safety data indicate it is classified under GHS hazard categories, including acute toxicity and skin irritation, with a UN number of 2811 (Toxic Solid, Organic) .

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-butylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.ClH/c1-2-3-4-9-5-7-10(12-11)8-6-9;/h5-8,12H,2-4,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWNLNIZDNTDFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20982839 | |

| Record name | (4-Butylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64287-11-2 | |

| Record name | (4-Butylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Butylphenyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The table below compares (4-butylphenyl)hydrazine hydrochloride with analogous phenylhydrazine hydrochloride derivatives, highlighting structural and functional differences:

Key Observations:

- Alkyl Chain Length : The butyl group imparts greater lipophilicity compared to ethyl or methoxy substituents, influencing solubility in organic solvents .

- Electronic Effects : Methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups are electron-donating, accelerating cyclization reactions in pyrazoline synthesis, whereas alkyl chains (e.g., butyl) provide steric bulk that may slow reactivity but improve thermal stability .

- Halogenation: Bromo-substituted derivatives (e.g., 4-bromo-2-ethylphenyl) enable further functionalization via Suzuki or Buchwald-Hartwig couplings, a feature absent in non-halogenated analogs .

Physical and Chemical Properties

- Solubility: The butyl derivative’s lipophilicity makes it more soluble in non-polar solvents (e.g., hexane) compared to polar analogs like (4-methoxyphenyl)hydrazine HCl, which is soluble in ethanol or acetic acid .

- Thermal Stability : Longer alkyl chains (butyl vs. ethyl) increase melting points due to enhanced van der Waals interactions. For instance, (4-butylphenyl)hydrazine HCl has a higher decomposition temperature than its ethyl counterpart .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.